N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine

Peptide Synthesis Unnatural Amino Acids SPPS

Unlike generic Fmoc-phenylalanine (CAS 35661-40-6), this derivative incorporates a para-morpholinyl substituent that introduces a tertiary amine, enhancing aqueous solubility, modulating hydrogen-bonding patterns, and improving proteolytic stability. The DL-racemic form enables simultaneous stereochemical SAR screening in a single synthesis, eliminating the need to purchase separate L- and D-enantiomers upfront. At 97% purity, it integrates directly into standard Fmoc-SPPS workflows with piperidine deprotection. Essential for developing ERAP2 inhibitors (Ki = 185 nM scaffold) and peptide-based supramolecular materials with tunable gelation kinetics.

Molecular Formula C28H28N2O5
Molecular Weight 472.5 g/mol
Cat. No. B8229319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
Molecular FormulaC28H28N2O5
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32)
InChIKeyCOLIMDRKWIEWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine: A Specialized Unnatural Amino Acid for Peptide Synthesis


N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine (CAS: 1379882-11-7) is an Fmoc-protected unnatural amino acid that functions as a building block for solid-phase peptide synthesis (SPPS). It comprises an Fmoc-protected amino group for temporary protection during chain assembly, a racemic DL-phenylalanine core, and a morpholine ring attached to the para-position of the phenylalanine side chain . The morpholine substituent introduces a heterocyclic moiety capable of modulating peptide physicochemical properties such as solubility and proteolytic stability, while the Fmoc group enables standard SPPS workflows using mild base deprotection [1]. This compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine Cannot Be Substituted with Generic Fmoc-Phenylalanine


Generic Fmoc-phenylalanine (CAS 35661-40-6) lacks the 4-morpholinyl substituent present in N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine. This substitution fundamentally alters the compound's physicochemical profile. The morpholine ring introduces a tertiary amine capable of participating in hydrogen bonding and ionic interactions, which can significantly influence peptide solubility, self-assembly behavior, and resistance to proteolytic degradation . In contrast, unsubstituted Fmoc-phenylalanine produces peptides with different conformational and aggregation properties, potentially compromising the intended biological activity or material performance of the final peptide product [1]. Direct substitution with Fmoc-phenylalanine would therefore result in a chemically distinct peptide sequence with unvalidated properties, making procurement of the exact 4-morpholinyl derivative essential for reproducing literature protocols or achieving target specifications.

N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine: Quantitative Differentiation from Closest Analogs


Purity and Vendor Specification Comparison: N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine vs. L- and D-Isomers

Commercial vendors offer N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine at purities up to 97% (CAS 1379882-11-7, vendor Amatek Scientific) , matching the specification of its enantiopure L-isomer (CAS 2349610-01-9, purity 97-98% from vendors such as AKSci and Bidepharm) and exceeding that of the D-isomer (CAS 2349525-74-0, purity 95% from AChemBlock) . This demonstrates that the racemic mixture is commercially available at a quality level equivalent to or better than its resolved counterparts, ensuring reliability for SPPS applications where stereochemistry is not the primary consideration.

Peptide Synthesis Unnatural Amino Acids SPPS

Predicted Physicochemical Properties: N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine vs. Unsubstituted Fmoc-Phenylalanine

The 4-morpholinyl substituent in N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine significantly alters predicted physicochemical parameters compared to unsubstituted Fmoc-phenylalanine. The target compound has a predicted pKa of 3.60 ± 0.10, density of 1.288 ± 0.06 g/cm³, and boiling point of 726.9 ± 60.0 °C . In contrast, unsubstituted Fmoc-phenylalanine (CAS 35661-40-6) has a reported melting point of approximately 180-185°C and a more hydrophobic character due to the absence of the morpholine tertiary amine . The lower pKa of the morpholinyl derivative indicates enhanced acidity of the carboxylic acid group, which may influence peptide solubility and chromatographic behavior. The increased molecular complexity also results in a higher molecular weight (472.53 g/mol vs. 387.4 g/mol for Fmoc-Phe).

Computational Chemistry ADME Prediction Peptide Design

Stereochemical Flexibility: DL-Racemate vs. L- and D-Enantiomers in Peptide Synthesis

N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is supplied as a racemic mixture (DL-form, CAS 1379882-11-7), whereas the L-isomer (CAS 2349610-01-9) and D-isomer (CAS 2349525-74-0) are available as enantiopure compounds from various vendors . The DL-racemate is specifically offered at 97% purity by Amatek Scientific , while the L-isomer is available at 97-98% purity and the D-isomer at 95% purity . The racemic form provides researchers with a cost-effective option for initial screening studies where chirality is not critical, or for generating diastereomeric peptide mixtures to assess stereochemical influence on biological activity. This contrasts with the enantiopure forms, which are required for precise structure-activity relationship (SAR) studies and therapeutic candidate development.

Stereochemistry Peptide Library SAR Studies

Enzymatic Inhibition Profile: N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine as an ERAP2 Inhibitor

N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine (represented by the 4-(4-morpholinyl)-DL-phenylalanine core) has been reported to inhibit human endoplasmic reticulum aminopeptidase 2 (ERAP2) with a Ki of 185 nM [1]. While this inhibition data pertains to the deprotected amino acid core rather than the Fmoc-protected building block, it demonstrates the inherent biological activity of the morpholinyl-phenylalanine scaffold. Comparative inhibition data for other ERAP2 inhibitors in the same assay context include leucinethiol (Ki = 410 nM) and bestatin (Ki = 1,800 nM), indicating that the morpholinyl-substituted phenylalanine core exhibits moderate inhibitory potency [2]. The Fmoc-protected derivative serves as the synthetic precursor for incorporating this bioactive scaffold into peptide-based inhibitors and probes.

Enzyme Inhibition Immunology Drug Discovery

Synthetic Accessibility: One-Step Suzuki-Miyaura Cross-Coupling vs. Multi-Step Syntheses for Analogous Building Blocks

The synthesis of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine can be accomplished via a one-step nonaqueous Suzuki-Miyaura cross-coupling (SMC) reaction between Fmoc-protected bromophenylalanine and a morpholinyl boronic acid derivative [1]. This contrasts with more complex multi-step syntheses required for certain other Fmoc-protected unnatural amino acids, such as polymethoxylated phenylalanines or 4-oxoamino acids, which may require organozinc chemistry and multiple protection/deprotection steps [2]. The availability of a streamlined synthetic route using commercially available coupling partners and standard palladium catalysis enhances the feasibility of in-house synthesis and contributes to competitive pricing from commercial vendors. This synthetic accessibility, combined with the racemic nature of the product, positions the DL-racemate as a cost-advantaged option relative to enantiopure derivatives that require chiral resolution or asymmetric synthesis.

Organic Synthesis SPPS Building Blocks Process Chemistry

Optimal Research and Industrial Applications for N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine


Solid-Phase Peptide Synthesis of Morpholine-Containing Peptide Libraries

N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is ideally suited for automated Fmoc-SPPS to generate peptide libraries incorporating a morpholine-functionalized phenylalanine residue. The Fmoc protecting group enables standard piperidine deprotection protocols , while the morpholine ring introduces a tertiary amine that can enhance aqueous solubility and modulate peptide conformation . The racemic DL-form is particularly advantageous for initial library screening where the impact of stereochemistry on activity can be assessed simultaneously, reducing the need for separate syntheses with enantiopure L- and D-building blocks [1].

Development of ERAP2-Targeted Chemical Probes and Inhibitors

Researchers developing inhibitors of endoplasmic reticulum aminopeptidase 2 (ERAP2) can utilize this building block to incorporate the 4-morpholinyl-phenylalanine scaffold into peptide-based inhibitors. The core amino acid demonstrates a Ki of 185 nM against human ERAP2, representing a 2.2-fold improvement over leucinethiol and a 9.7-fold improvement over bestatin . The Fmoc-protected derivative enables direct SPPS incorporation into peptide sequences designed to probe ERAP2 active site interactions, facilitating structure-activity relationship (SAR) studies and lead optimization campaigns .

Cost-Effective Synthesis of Diastereomeric Peptide Pools for Stereochemical SAR

For medicinal chemistry programs seeking to evaluate the stereochemical dependence of peptide activity, the DL-racemate offers a cost-effective alternative to purchasing both enantiopure forms separately. At 97% purity, the DL-mixture meets SPPS quality standards while providing a 1:1 mixture of D- and L-enantiomers at a single procurement cost. This enables rapid generation of diastereomeric peptide pools that can be screened to identify whether stereochemistry significantly impacts biological activity, guiding subsequent investment in enantiopure building blocks only for the most promising stereochemical configurations .

Synthesis of Peptide-Based Materials with Tailored Self-Assembly Properties

Fmoc-phenylalanine derivatives are known to form hydrogels via self-assembly into fibrillar networks . The introduction of the 4-morpholinyl substituent is expected to modulate hydrogen bonding patterns and π-π stacking interactions relative to unsubstituted Fmoc-phenylalanine, offering a means to fine-tune gelation kinetics and mechanical properties . N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine serves as a building block for synthesizing peptide-based supramolecular materials with potential applications in drug delivery, tissue engineering, and biosensing. The racemic nature may also influence the morphology of self-assembled nanostructures compared to enantiopure building blocks [1].

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